Ethyl 2,6-dihydroxybenzoate
Overview
Description
Ethyl 2,6-dihydroxybenzoate is an organic compound with the molecular formula C9H10O4. It is an ester derivative of 2,6-dihydroxybenzoic acid, commonly known as gentisic acid. This compound is characterized by the presence of two hydroxyl groups attached to the benzene ring and an ethyl ester group. It is a white crystalline solid with a molecular weight of 182.17 g/mol .
Mechanism of Action
Target of Action
Ethyl 2,6-dihydroxybenzoate is a chemical compound that has been found to target the respiratory system
Mode of Action
It is known that the compound can cause irritation to the skin and eyes, and may cause respiratory irritation .
Biochemical Pathways
This compound has been found to be involved in the synthesis of euxanthone . Euxanthone is a type of xanthone, a class of organic compounds that are often biologically active.
Result of Action
It is known that exposure to the compound can cause skin and eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also recommended to use personal protective equipment, such as dust masks, eyeshields, and gloves when handling the compound .
Biochemical Analysis
Biochemical Properties
It is known that it can be used to synthesize euxanthone
Cellular Effects
A related compound, Ethyl 3,4-dihydroxy benzoate, has been shown to protect against hypoxia-induced oxidative damage in L6 myoblast cells
Molecular Mechanism
It is known that the compound can undergo nonoxidative decarboxylation
Temporal Effects in Laboratory Settings
It is known that the compound is a solid at room temperature and has a melting point of 49-51 °C
Metabolic Pathways
It is known that benzyl alcohol, a related compound, can be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,6-dihydroxybenzoate can be synthesized through the esterification of 2,6-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst. A common method involves the use of thionyl chloride as a reagent. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxybenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 2,6-dihydroxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including xanthones and other bioactive molecules.
Biology: The compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- Ethyl 2,5-dihydroxybenzoate
- Ethyl 3,4-dihydroxybenzoate
- Ethyl 2,4-dihydroxybenzoate
Ethyl 2,6-dihydroxybenzoate is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
ethyl 2,6-dihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,10-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGILBRMELSWJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405022 | |
Record name | Ethyl 2,6-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54640-04-9 | |
Record name | Ethyl 2,6-dihydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10405022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2,6-dihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.